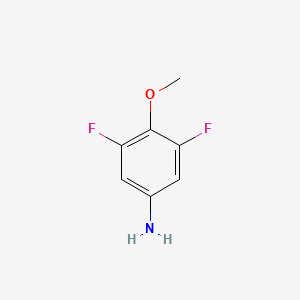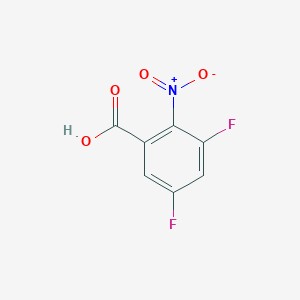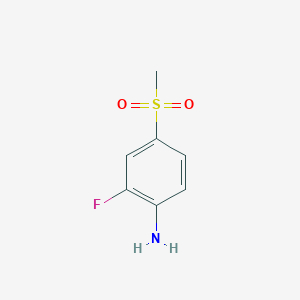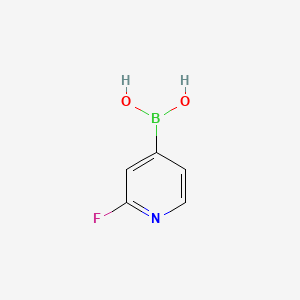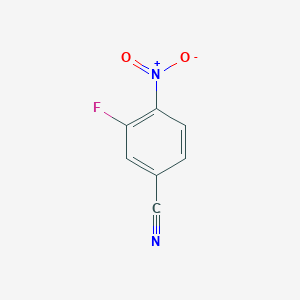
4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
The compound "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid" is a fluorinated indole derivative. Indole derivatives are a significant class of compounds due to their presence in many natural products and pharmaceuticals. The fluorine atom in such compounds often imparts unique physical and chemical properties that can be beneficial in drug design, such as increased stability and bioavailability .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. In the context of similar compounds, a mild and efficient method for synthesizing indole-carboxylic acids derivatives has been reported. This method involves the alkaline hydrolysis of 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids derivatives . Although the exact synthesis of "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid" is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrrole ring. The substitution of a fluorine atom at the 5-position of the indole ring can influence the electronic distribution and reactivity of the molecule. The presence of the 4-oxobutanoic acid moiety adds to the complexity of the molecule, potentially affecting its conformation and interactions with biological targets .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitutions, due to the electron-rich nature of the indole ring. The fluorine atom can also participate in reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions and the presence of other functional groups in the molecule. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification or amidation, which can be useful in further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid" are influenced by their molecular structure. The fluorine atom can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The presence of the carboxylic acid group contributes to the molecule's acidity and can form salts or esters, altering its solubility profile. The stability of such compounds in various solvents and pH conditions is also an important consideration, especially for their potential use in biological systems .
Applications De Recherche Scientifique
Catalytic Activity in Synthesis
A study by Rao et al. (2019) discusses the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, indicating the compound's role in facilitating novel organic reactions. These derivatives were evaluated for their anti-oxidant and anti-microbial activities, highlighting the compound's potential in developing new therapeutic agents (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).
Structural Characterization
Nayak et al. (2013) explored the structural aspects of a related compound, providing insights into its crystalline structure and the possible interactions within its crystal lattice. This study underlines the importance of understanding molecular geometry for the development of materials and drugs (Nayak, Narayana, Jasinski, Yathirajan, & Kaur, 2013).
Metabolic Studies
Research by Takayama et al. (2014) on the metabolism of synthetic cannabinoids provides a broader context for the metabolic pathways and the potential transformations of structurally related compounds, including "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid." Such studies are crucial for understanding the pharmacokinetics and toxicology of new chemical entities (Takayama, Suzuki, Todoroki, Inoue, Min, Kikura-Hanajiri, Goda, & Toyo’oka, 2014).
Novel Drug Discovery
Further explorations into novel indole-based compounds reveal the potential for developing new therapeutic agents. A study by Nazir et al. (2018) on the synthesis and binding analysis of potent urease inhibitors presents a methodological approach that could be applied to derivatives of "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid," showcasing the compound's relevance in drug discovery and development (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-(5-fluoro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-1-2-10-8(7-9)5-6-14(10)11(15)3-4-12(16)17/h1-2,7H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCJLZIXLLVVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382256 | |
| Record name | 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid | |
CAS RN |
393183-92-1 | |
| Record name | 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-fluoroindolin-1-yl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)
![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)
![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)
![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)
